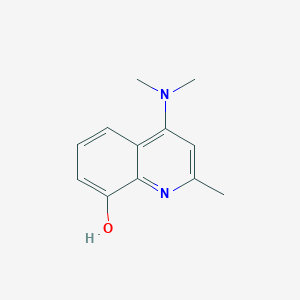
4-(dimethylamino)-2-methylquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-2-methylquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 8th position, a methyl group at the 2nd position, and a dimethylamino group at the 4th position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-2-methylquinolin-8-ol typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to facilitate the cyclization process. Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound such as crotonaldehyde .
Industrial Production Methods: Industrial production of this compound often involves the substitution of chlorine in 2-chloro-8-hydroxyquinoline with methylamino and dimethylamino groups. This substitution can be facilitated by microwave irradiation, which enhances the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(dimethylamino)-2-methylquinolin-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its ability to form intramolecular hydrogen bonds, which can influence its reactivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of methylamine or dimethylamine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions can produce more saturated quinoline compounds .
Applications De Recherche Scientifique
4-(dimethylamino)-2-methylquinolin-8-ol has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to chelate metal ions makes it a valuable tool in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it useful in various industrial processes .
Mécanisme D'action
The mechanism of action of 4-(dimethylamino)-2-methylquinolin-8-ol involves its ability to chelate metal ions. This chelation process can disrupt various biological pathways, leading to antimicrobial and anticancer effects. The compound’s molecular targets include enzymes and proteins that are essential for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
- 8-Hydroxyquinoline
- 2-Methylquinoline
- 4-Dimethylaminoquinoline
Comparison: Compared to similar compounds, 4-(dimethylamino)-2-methylquinolin-8-ol is unique due to the presence of all three functional groups (hydroxyl, methyl, and dimethylamino) on the quinoline ring.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-methylquinolin-8-ol |
InChI |
InChI=1S/C12H14N2O/c1-8-7-10(14(2)3)9-5-4-6-11(15)12(9)13-8/h4-7,15H,1-3H3 |
Clé InChI |
RUYLNLZKAUTGGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC=C(C2=N1)O)N(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
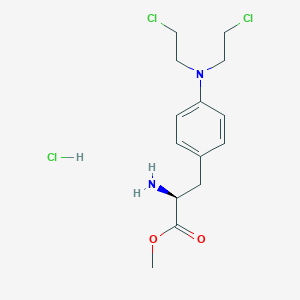
![2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B8597442.png)
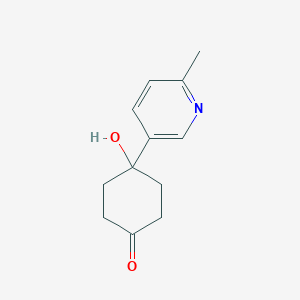
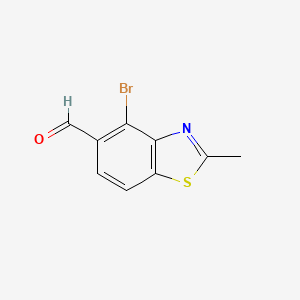
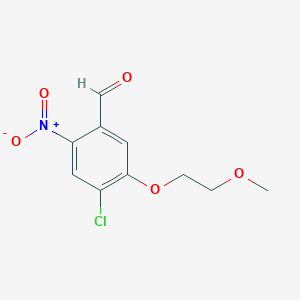
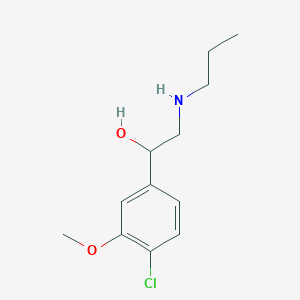
![3,3'-[(3-Aminopropyl)azanediyl]di(propane-1,2-diol)](/img/structure/B8597465.png)
![2-{[4-(Bromomethyl)phenyl]methyl}-2-methyl-1,3-dioxolane](/img/structure/B8597468.png)
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate](/img/structure/B8597475.png)
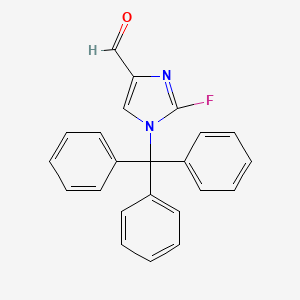
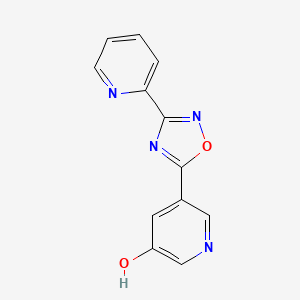
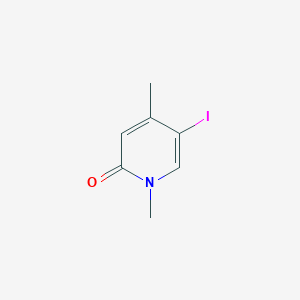
![4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine](/img/structure/B8597520.png)
![1,4-Dioxaspiro[4.5]decane-7-thiol](/img/structure/B8597523.png)
